molecular formula C18H12N2O2S B11045329 N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11045329
M. Wt: 320.4 g/mol
InChI Key: DQHBWQKZLJCHDQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or thiophene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and electrophilic reagents for nitration or sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and thiophene moieties can facilitate binding to specific sites on proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the benzoxazole and thiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H12N2O2S/c21-17(16-9-4-10-23-16)19-13-6-3-5-12(11-13)18-20-14-7-1-2-8-15(14)22-18/h1-11H,(H,19,21)

InChI Key

DQHBWQKZLJCHDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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